Ethyl 1-[[1-[(2-fluorophenyl)methyl]-3-hydroxy-2-oxopiperidin-3-yl]methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[[1-[(2-fluorophenyl)methyl]-3-hydroxy-2-oxopiperidin-3-yl]methyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[[1-[(2-fluorophenyl)methyl]-3-hydroxy-2-oxopiperidin-3-yl]methyl]piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of 2-fluorobenzyl chloride with piperidine derivatives under controlled conditions to form the intermediate compounds. These intermediates are then subjected to further reactions, such as esterification and hydroxylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[[1-[(2-fluorophenyl)methyl]-3-hydroxy-2-oxopiperidin-3-yl]methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 1-[[1-[(2-fluorophenyl)methyl]-3-hydroxy-2-oxopiperidin-3-yl]methyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-[[1-[(2-fluorophenyl)methyl]-3-hydroxy-2-oxopiperidin-3-yl]methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-Boc-piperidine-4-carboxylate
- Methyl piperidine-4-carboxylate
Uniqueness
Ethyl 1-[[1-[(2-fluorophenyl)methyl]-3-hydroxy-2-oxopiperidin-3-yl]methyl]piperidine-4-carboxylate is unique due to the presence of the 2-fluorophenyl group and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 1-[[1-[(2-fluorophenyl)methyl]-3-hydroxy-2-oxopiperidin-3-yl]methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O4/c1-2-28-19(25)16-8-12-23(13-9-16)15-21(27)10-5-11-24(20(21)26)14-17-6-3-4-7-18(17)22/h3-4,6-7,16,27H,2,5,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFQUSCZRBXLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2(CCCN(C2=O)CC3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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